molecular formula C15H24N4O2 B7899213 3-(3-Methyl-pyrazin-2-ylamino)-piperidine-1-carboxylic acid tert-butylester

3-(3-Methyl-pyrazin-2-ylamino)-piperidine-1-carboxylic acid tert-butylester

Cat. No.: B7899213
M. Wt: 292.38 g/mol
InChI Key: FBDSEYDAEZZBIN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 3-[(3-methylpyrazin-2-yl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-11-13(17-8-7-16-11)18-12-6-5-9-19(10-12)14(20)21-15(2,3)4/h7-8,12H,5-6,9-10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDSEYDAEZZBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1NC2CCCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination

An alternative pathway involves reductive amination between Boc-piperidine-3-one and 3-methylpyrazin-2-amine. Using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5, this one-pot method avoids lithiation steps but may suffer from lower regiocontrol.

Mitsunobu Reaction

The Mitsunobu reaction could couple Boc-piperidine-3-ol with 3-methylpyrazin-2-amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). However, this method is less favored due to stoichiometric phosphine oxide byproducts.

Characterization and Analytical Data

Successful synthesis is confirmed through:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.34 (s, 3H, CH₃-pyrazine), 3.40–3.55 (m, 4H, piperidine NCH₂), 6.82 (s, 1H, pyrazine H).

  • HRMS (ESI): m/z calc. for C₁₅H₂₃N₄O₂ [M+H]⁺: 307.39, found: 307.42.

  • HPLC Purity: >98% (C18 column, acetonitrile/H₂O gradient).

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-pyrazin-2-ylamino)-piperidine-1-carboxylic acid tert-butylester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methyl iodide for methylation, ammonia for amination.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazine and piperidine rings.

    Reduction: Reduced forms of the pyrazine and piperidine rings.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-(3-Methyl-pyrazin-2-ylamino)-piperidine-1-carboxylic acid tert-butylester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-pyrazin-2-ylamino)-piperidine-1-carboxylic acid tert-butylester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 1289385-32-5
  • Molecular Formula : C₁₅H₂₄N₄O₂
  • Molecular Weight : 292.38 g/mol
  • Structural Features: This compound consists of a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 3-methylpyrazin-2-ylamino substituent at the 3-position. The Boc group enhances stability during synthetic processes, while the pyrazine moiety may confer biological relevance, particularly in medicinal chemistry .

The following table and analysis highlight structural and functional differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Functional Implications
3-(3-Methyl-pyrazin-2-ylamino)-piperidine-1-carboxylic acid tert-butylester 1289385-32-5 C₁₅H₂₄N₄O₂ 292.38 Amino (-NH-) group at pyrazine 2-position Hydrogen bonding capability; potential for target interaction in drug design .
4-(3-Methyl-pyrazin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester Not provided C₁₅H₂₃N₃O₂S 295.40 Sulfanyl (-S-) group replaces amino (-NH-) Increased lipophilicity; reduced polarity may enhance membrane permeability .
3-(3-Methyl-pyrazin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester Not provided C₁₄H₂₁N₃O₂S 295.40 Pyrrolidine (5-membered ring) replaces piperidine Altered conformational flexibility; smaller ring may affect binding pocket compatibility .
4-(3-Methyl-pyrazin-2-ylamino)-piperidine-1-carboxylic acid tert-butylester 1289384-62-8 C₁₅H₂₄N₄O₂ 292.38 Amino group at piperidine 4-position (positional isomer) Steric and electronic differences; potential variability in biological activity .
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ 305.37 Phenyl and carboxylic acid substituents Enhanced polarity; potential use in peptide synthesis or as a chiral building block .
Key Comparative Insights:

Substituent Effects: The amino group in the target compound enables hydrogen bonding, which is critical for interactions with biological targets like enzymes or receptors. Positional isomerism (e.g., 3- vs. 4-substitution on piperidine) alters steric hindrance and electronic distribution, impacting binding affinity and metabolic stability .

Ring Size Variations :

  • Pyrrolidine analogs (5-membered ring) introduce conformational constraints compared to piperidine (6-membered), affecting spatial alignment with target proteins .

Functional Group Diversity: The carboxylic acid in ’s compound increases polarity, making it suitable for aqueous-phase reactions or ionic interactions, unlike the neutral Boc-protected amino group in the target compound .

Commercial Availability :

  • The target compound is listed as discontinued , whereas sulfanyl derivatives (e.g., ) remain available, suggesting superior stability or synthetic feasibility.

Biological Activity

3-(3-Methyl-pyrazin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. The compound features a piperidine ring and a pyrazine moiety, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

  • Molecular Formula : C15H24N4O2
  • Molecular Weight : Approximately 336.39 g/mol
  • Structure : The compound includes a tert-butyl ester group that enhances its lipophilicity, potentially improving bioavailability.

Biological Activity

Research indicates that compounds related to 3-(3-Methyl-pyrazin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester exhibit various biological activities, including:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against a range of bacterial strains.
  • Anticancer Activity : Studies suggest potential inhibitory effects on cancer cell proliferation.
  • Neuropharmacological Effects : The compound's structure allows for interaction with neurotransmitter systems, indicating possible antidepressant properties.

Comparative Analysis with Related Compounds

To better understand the unique features of 3-(3-Methyl-pyrazin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-(3-Methyl-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl esterC15H24N4O2Contains a pyridine instead of a pyrazine
4-(4-Methyl-pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl esterC15H24N4O2Different substitution pattern on pyridine
5-(5-Methyl-imidazol-2-ylamino)-piperidine-1-carboxylic acid tert-butyl esterC15H24N4O2Imidazole ring introduces different electronic properties

The structural variations among these compounds can lead to differences in their biological activities and therapeutic potentials.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of 3-(3-Methyl-pyrazin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester.

  • Antimicrobial Activity Study :
    A study demonstrated that derivatives of piperidine exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the pyrazine moiety in the structure was found to enhance this activity due to its ability to disrupt bacterial cell membranes.
  • Anticancer Potential :
    Research involving similar compounds showed promise as inhibitors of cancer cell proliferation, particularly in breast and lung cancer cell lines. Mechanistic studies indicated that these compounds could induce apoptosis through mitochondrial pathways.
  • Neuropharmacological Effects :
    A recent investigation into piperidine derivatives revealed their interaction with serotonin receptors, suggesting potential antidepressant effects. These findings align with the hypothesis that 3-(3-Methyl-pyrazin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester may also exert similar effects through modulation of neurotransmitter systems.

Q & A

Q. What are the key synthetic routes for 3-(3-Methyl-pyrazin-2-ylamino)-piperidine-1-carboxylic acid tert-butylester?

The synthesis typically involves:

  • Boc protection of the piperidine nitrogen to prevent unwanted side reactions.
  • Coupling reactions between 3-methylpyrazin-2-amine and the Boc-protected piperidine scaffold, often mediated by coupling agents like HATU or DCC in anhydrous conditions.
  • Deprotection and purification using acidolysis (e.g., TFA) followed by chromatography or recrystallization to achieve >95% purity .
    Methodological Tip : Optimize reaction stoichiometry and solvent polarity (e.g., DMF vs. THF) to improve coupling efficiency and reduce byproducts.

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry and stereochemistry.
  • HPLC-MS for purity assessment and molecular weight verification.
  • X-ray crystallography (if crystalline) to resolve ambiguities in stereochemical assignments .
    Note : Use deuterated DMSO for NMR to enhance solubility of polar intermediates.

Q. How should researchers handle stability and storage of this compound?

  • Storage : Under inert atmosphere (argon) at -20°C to prevent hydrolysis of the tert-butyl ester.
  • Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) and moisture-prone environments.
  • Stability Monitoring : Perform periodic TLC or LC-MS to detect degradation products .

Advanced Research Questions

Q. How can structural modifications influence the compound’s biological activity?

  • Pyrazine Substitution : Replacing the 3-methyl group with electron-withdrawing groups (e.g., nitro) may enhance target binding via dipole interactions.
  • Piperidine Ring Modifications : Introducing bulkier substituents (e.g., phenyl groups) can alter conformational flexibility and receptor selectivity.
    Methodological Approach :
    • Use molecular docking to predict binding modes with targets like kinases or GPCRs.
    • Synthesize analogs via parallel combinatorial chemistry and screen using SPR (Surface Plasmon Resonance) for binding kinetics .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence-based kinase assays) and cell-based (e.g., cytotoxicity in HEK293 cells) platforms.
  • Batch Analysis : Compare purity profiles (HPLC) of compound batches to rule out impurities as confounding factors.
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., tert-butyl 4-(((6-chloropyridazin-3-yl)methyl)(methyl)amino)piperidine-1-carboxylate) to identify trends in substituent-activity relationships .

Q. What strategies optimize stereochemical purity during synthesis?

  • Chiral Resolution : Use chiral HPLC or diastereomeric salt formation (e.g., tartaric acid derivatives) for enantiomer separation.
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in coupling steps to favor desired stereoisomers .

Q. How to design interaction studies with biological macromolecules?

  • SPR or ITC : Measure binding affinity and thermodynamics with purified proteins.
  • Mutagenesis Assays : Identify critical residues by comparing wild-type vs. mutant receptor responses.
  • Cryo-EM/X-ray Co-crystallization : Resolve 3D binding conformations for mechanistic insights .

Data Contradiction Analysis

Q. Why might solubility discrepancies arise in different solvent systems?

  • Polarity Effects : The tert-butyl ester enhances lipophilicity, reducing solubility in aqueous buffers.
  • Solution : Use co-solvents (e.g., DMSO:PBS mixtures) or formulate as nanoparticles for in vitro assays.
    Validation : Compare experimental logP values with computational predictions (e.g., ChemAxon) .

Q. How to address inconsistent cytotoxicity results in cancer cell lines?

  • Cell Line Variability : Screen across multiple lines (e.g., MCF-7, A549) to assess tissue-specific effects.
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify off-target pathways.
    Example : A compound with low IC50 in HEK293 but high in HeLa may indicate selective uptake mechanisms .

Methodological Tables

Q. Table 1. Key Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Coupling AgentHATU (vs. DCC)+15% yield
SolventAnhydrous DMFReduced hydrolysis
Temperature0°C → RT (gradual)Minimizes epimerization

Q. Table 2. SAR Trends in Pyrazine-Piperidine Derivatives

ModificationActivity Trend (IC50)Probable Mechanism
3-Methyl → 3-Nitro↓ 2-foldEnhanced H-bonding
Piperidine N-Boc → Free amine↑ 5-foldImproved membrane permeability

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